![molecular formula C16H15ClN4OS B2866096 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1448132-61-3](/img/structure/B2866096.png)
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
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Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, also known as CMPTM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTM is a small molecule that has shown promising results in preclinical studies as an inhibitor of various cancer cell lines.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as those involving coordination complexes with Co(II) and Cu(II), highlights the role of hydrogen bonding in self-assembly processes and their significant antioxidant activities. These studies emphasize the structural characterization of these complexes and their potential applications in the development of new materials with specific properties, including antioxidant capabilities (Chkirate et al., 2019).
Anticancer Research
Several studies have synthesized and evaluated derivatives of thiazole and pyrazole-acetamide for their anticancer properties. For example, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selective cytotoxicity against lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren et al., 2019). Another study involved the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which exhibited notable anticancer activity against a panel of 60 cancer cell lines, highlighting the potential of these compounds in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Antimicrobial Studies
The antibacterial activity of coordination complexes constructed from pyrazole-acetamide has been demonstrated in vitro against several strains of bacteria, showing outstanding results compared to known antibiotics. This suggests the potential use of these complexes as novel antibacterial agents (Chkirate et al., 2022).
Ligand in Metal Complexes
The role of pyrazole-acetamide derivatives as ligands in metal complexes has been explored, with findings indicating that such complexes can exhibit complex supramolecular architectures through hydrogen bonding interactions. This aspect of research opens up possibilities for the development of new materials with specific functions, including antimicrobial and anticancer activities (Chkirate et al., 2022).
properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-11-14(9-18-15(22)10-21-8-4-7-19-21)23-16(20-11)12-5-2-3-6-13(12)17/h2-8H,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVRWVIFABWLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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